5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol
Overview
Description
5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol is an organic compound with the molecular formula C11H9N3S2 . It is a powder form substance .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the preparation of starting triazoles from commercially available precursors and their conversion to benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives has been described . An efficient methodology for the preparation of novel functionalized thiazolo[3,2-b]triazole, triazolo[1,5-a]pyrimidine and triazolo[3,4-b][1,3,4]thiadiazine has also been implemented via a one-pot catalyst-free procedure at room temperature .Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring fused with a triazole ring, with a methylphenyl group attached . The InChI Key is LNDYWRMGFKFDTC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a pale yellow powder with an assay (HPLC) of ≥95.0% and a melting point between 193.0-203.0°C .Scientific Research Applications
Synthesis of 1,2,4-Triazole-Containing Scaffolds
- Scientific Field: Organic Chemistry
- Summary of Application: 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
- Methods of Application: The synthesis of these scaffolds involves the use of 3-amino-1,2,4-triazole . The specific methods and procedures can vary depending on the desired scaffold structure .
- Results or Outcomes: The synthesis methods provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .
Antifungal Activity of Triazole Derivatives
- Scientific Field: Medicinal Chemistry
- Summary of Application: Triazole derivatives containing alkynyl side chains have been synthesized and their antifungal activity towards Cryptococcus and Candida species were evaluated .
- Methods of Application: The specific methods of synthesis and application would depend on the specific triazole derivative and the target fungal species .
- Results or Outcomes: The results of these studies would depend on the specific derivative and fungal species, but the referenced study suggests that some triazole derivatives may have significant antifungal activity .
Use in Dye Manufacturing
- Scientific Field: Industrial Chemistry
- Summary of Application: 1,2,4-Triazole derivatives can be used as intermediates in the production of cationic dyes .
- Methods of Application: The specific methods would depend on the type of dye being produced .
- Results or Outcomes: The use of these intermediates can lead to the production of a variety of red dyes .
Use in Drug Synthesis
- Scientific Field: Pharmaceutical Chemistry
- Summary of Application: 1,2,4-Triazole derivatives can be used in the synthesis of various drugs .
- Methods of Application: The specific methods would depend on the drug being synthesized .
- Results or Outcomes: The use of these intermediates can lead to the production of various drugs .
Use as a Defoliant
- Scientific Field: Agrochemistry
- Summary of Application: 1,2,4-Triazole derivatives can be used as defoliants, particularly for cotton plants .
- Methods of Application: The specific methods would depend on the type of crop and the desired defoliation effect .
- Results or Outcomes: The use of these compounds can lead to effective defoliation of crops .
Use in Energetic Materials
- Scientific Field: Materials Science
- Summary of Application: Certain 1,2,4-triazole derivatives, such as 3-Nitro-1,2,4-triazol-5-one (NTO), are used as high energetic materials . These materials find applications as low explosives (propellants and pyrotechnics) and high explosives .
- Methods of Application: The specific methods would depend on the type of energetic material being produced .
- Results or Outcomes: The use of these compounds can lead to the production of less sensitive, thermally stable high energetic materials .
Use in Surface Enhanced Raman Scattering Probes
- Scientific Field: Analytical Chemistry
- Summary of Application: Certain 1,2,4-triazole derivatives have been used in the design of surface enhanced Raman scattering (SERS) probes for fast and accurate detection of DNA markers .
- Methods of Application: The specific methods would depend on the type of SERS probe being designed .
- Results or Outcomes: The use of these compounds can lead to the development of effective SERS probes for DNA marker detection .
Safety And Hazards
properties
IUPAC Name |
5-(4-methylphenyl)-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S2/c1-7-2-4-8(5-3-7)9-6-16-11-13-12-10(15)14(9)11/h2-6H,1H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDYWRMGFKFDTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NNC(=S)N23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368347 | |
Record name | ST50134180 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol | |
CAS RN |
500112-74-3 | |
Record name | ST50134180 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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